1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol
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Overview
Description
1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol is a chemical compound with the molecular formula C16H17NO3S. It is a derivative of tetrahydroquinoline, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring. The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol can be synthesized through several methods. One common approach involves the tosylation of 1,2,3,4-tetrahydroquinolin-7-ol. This reaction typically uses p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The tosyl group can be displaced by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-one.
Reduction: 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol involves its interaction with various molecular targets. The tosyl group enhances the compound’s ability to form stable intermediates, facilitating reactions with nucleophiles and electrophiles. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Tosyl-1,2,3,4-tetrahydroquinoline
- 1-Phenylsulfonyl-1,2,3,4-tetrahydroquinoline
- 1,2,3,4-Tetrahydroquinoline
Uniqueness
1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol is unique due to the presence of both the tosyl and hydroxyl groups. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. The hydroxyl group provides additional sites for functionalization, allowing for the creation of a wide range of derivatives .
Properties
Molecular Formula |
C16H17NO3S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-ol |
InChI |
InChI=1S/C16H17NO3S/c1-12-4-8-15(9-5-12)21(19,20)17-10-2-3-13-6-7-14(18)11-16(13)17/h4-9,11,18H,2-3,10H2,1H3 |
InChI Key |
OOZIMCHFINASKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)O |
Origin of Product |
United States |
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